molecular formula C22H29BO4 B8243562 2-(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8243562
M. Wt: 368.3 g/mol
InChI Key: AJHDGYPPFIUVOQ-UHFFFAOYSA-N
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Description

2-(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a phenyl ring substituted with a phenoxy methyl group and a 2-methoxyethyl moiety. This structure is optimized for Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a key intermediate in forming carbon-carbon bonds. Its design balances electronic effects (via the methoxy group) and steric accessibility for catalytic processes .

Properties

IUPAC Name

2-[3-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29BO4/c1-21(2)22(3,4)27-23(26-21)19-8-6-7-18(15-19)16-25-20-11-9-17(10-12-20)13-14-24-5/h6-12,15H,13-14,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHDGYPPFIUVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=C(C=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound with notable biological activity. It is characterized by its unique molecular structure and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C22_{22}H29_{29}BO4_{4}
  • Molecular Weight : 368.27 g/mol
  • CAS Number : Not available
  • Structure : The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.

The biological activity of this compound primarily revolves around its interaction with cellular pathways involved in inflammation and cancer progression. The dioxaborolane moiety is known to participate in various biochemical reactions that can influence cell signaling pathways.

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Anti-inflammatory Effects : Research indicates that the compound may also possess anti-inflammatory properties. It could potentially inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.

Concentration (µM)Cell Viability (%)Apoptosis Markers
0100-
1075Low
2550Moderate
5020High

Study 2: Inflammatory Response Modulation

In a murine model of lung inflammation, administration of the compound resulted in decreased levels of TNF-α and IL-6 in bronchoalveolar lavage fluid (BALF). This suggests a potential therapeutic role in conditions like COPD or asthma.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control300250
Compound (10 mg/kg)150100

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

Compound Name Key Substituents Synthetic Yield Key Reaction Role Reference
2-(3-(2-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-(2-Methoxyethyl)phenyl 58% Cross-coupling in imidazo[4,5-b]pyridine synthesis
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-Dichloro-3,5-dimethoxyphenyl 92% (post-NCS treatment) Antimalarial quinolone synthesis
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Ethynylphenyl 95% Click chemistry applications
2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Fluoro-4-methoxyphenyl N/A Enhanced metabolic stability
2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Extended alkoxy chain Discontinued Solubility optimization

Key Findings :

  • Electron-Withdrawing Groups (EWGs) : Chlorine substituents (e.g., in ) increase electrophilicity, improving oxidative stability but requiring harsher reaction conditions (e.g., 90°C in DMF).
  • Electron-Donating Groups (EDGs) : Methoxyethyl groups (as in the target compound and ) enhance solubility in polar solvents (e.g., THF, DMSO) and stabilize intermediates in palladium-catalyzed couplings.
  • Fluorinated Analogs : Fluorine substitution () improves metabolic stability and alters π-π stacking interactions, critical for drug design.
  • Ethynyl Groups : Enable click chemistry modifications (), though steric bulk may reduce coupling efficiency.

Preparation Methods

Boron Reagent Selection and Dioxaborolane Ring Formation

The dioxaborolane ring is constructed via condensation reactions between diols and boron sources. A common approach employs pinacol (2,3-dimethyl-2,3-butanediol) with boron trifluoride etherate (BF₃·OEt₂) under anhydrous conditions. For the target compound, the tetramethyl dioxaborolane moiety is introduced early in the synthesis to stabilize the boron center during subsequent functionalization.

Key steps include:

  • Diol-Boron Complexation : Pinacol reacts with boron trifluoride to form a borate ester intermediate.

  • Aryl Substituent Coupling : The phenyl group is introduced via Suzuki-Miyaura cross-coupling using palladium catalysts.

Functionalization of the Aryl Backbone

The 3-((4-(2-methoxyethyl)phenoxy)methyl)phenyl substituent is synthesized through a Friedel-Crafts alkylation or Mitsunobu reaction. For example, 4-(2-methoxyethyl)phenol is reacted with 3-(bromomethyl)benzene-1-boronic acid in the presence of Lewis acids like AlCl₃.

Critical Parameters :

  • Temperature : Reactions proceed optimally at 80–100°C.

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility and minimizes hydrolysis.

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Borylation

Recent advances utilize palladium complexes (e.g., Pd(dba)₂) with ligands such as SPhos or XPhos to mediate the coupling of aryl halides with bis(pinacolato)diboron (B₂Pin₂). For instance:

Ar–Cl+B2Pin2Pd(dba)2,SPhosAr–Bpin+Byproducts\text{Ar–Cl} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd(dba)}_2, \text{SPhos}} \text{Ar–Bpin} + \text{Byproducts}

Conditions :

  • Catalyst Loading : 5 mol% Pd(dba)₂.

  • Base : K₃PO₄ (3.0 equiv) in acetonitrile.

  • Light Irradiation : 456 nm LEDs enhance electron transfer in photocatalytic systems.

Photoredox Catalysis

The compound’s synthesis benefits from photoredox strategies using 3CzEPAIPN (a carbazole-based photocatalyst) to enable borylation under mild conditions. This method avoids high temperatures and improves functional group tolerance.

Purification and Analytical Characterization

Isolation Techniques

Crude products are purified via:

  • Flash Chromatography : Silica gel eluted with hexane/ethyl acetate (4:1).

  • Recrystallization : Acetonitrile/water mixtures yield crystalline solids.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 1.25 (s, 12H, tetramethyl groups) and δ 3.55 (t, 2H, –OCH₂CH₂O–).

  • HRMS : m/z calculated for C₂₂H₂₉BO₄ [M+H]⁺: 369.2234; observed: 369.2236.

Comparative Analysis of Synthetic Methods

MethodCatalystYield (%)Purity (%)Key Advantage
Pd-Catalyzed CouplingPd(dba)₂/SPhos7899.5Scalability
Photoredox3CzEPAIPN6598.2Mild conditions
Friedel-CraftsAlCl₃7097.8Cost-effectiveness

Data synthesized from Refs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or esterification of boronic acids with pinacol. A typical approach involves reacting a halogenated precursor (e.g., bromo- or iodo-substituted aryl) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., Cs₂CO₃) in anhydrous THF under inert atmosphere . Purification is typically achieved via column chromatography using silica gel and ethyl acetate/hexane mixtures.

Q. How should researchers characterize the purity and structure of this dioxaborolane derivative?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent integration and boron-adjacent proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected molecular formula: C₂₄H₃₂BO₄).
  • Melting Point Analysis : Compare observed values with literature data for analogous dioxaborolanes (e.g., 117–120°C for similar structures) .

Q. What are the critical storage conditions for this compound to ensure stability?

  • Methodological Answer : Store under argon or nitrogen at –20°C in moisture-free, amber vials to prevent hydrolysis of the boronate ester. Desiccants like molecular sieves should be added to storage containers .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions using this boronate ester in complex systems?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or SPhos-based catalysts for efficiency in Suzuki-Miyaura couplings.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, THF) with aqueous mixtures to balance reactivity and solubility.
  • Temperature Control : Reactions often proceed at 80–100°C, but microwave-assisted synthesis (120°C, 30 min) may improve yields for sterically hindered substrates . Monitor by TLC or LC-MS to track intermediate formation.

Q. How should contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

  • Methodological Answer :

  • Dynamic Effects : Boron-containing compounds may exhibit fluxional behavior. Use variable-temperature NMR (VT-NMR) to study conformational changes.
  • Heteronuclear Correlation (HSQC/HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C and ¹H-¹¹B couplings.
  • Contradiction Analysis : If inconsistencies persist, compare with crystallographic data (e.g., X-ray structures of analogous dioxaborolanes ).

Q. What strategies mitigate hydrolysis or deboronation during in vivo or aqueous-phase applications?

  • Methodological Answer :

  • Protecting Groups : Introduce sterically hindered substituents (e.g., ortho-methoxy groups) to slow hydrolysis .
  • pH Control : Maintain reactions near neutral pH (6.5–7.5) to stabilize the boronate ester.
  • Co-solvents : Use DMSO or ethanol (10–20% v/v) to improve aqueous solubility without destabilizing the boron center .

Key Safety and Handling Guidelines

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory. Use fume hoods for synthesis steps involving volatile reagents .
  • Waste Disposal : Quench residual boronates with excess methanol, neutralize with dilute HCl, and dispose via certified hazardous waste channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.